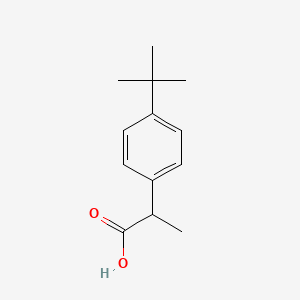

2-(4-(Tert-butyl)phenyl)propanoic acid

Description

2-(4-(Tert-butyl)phenyl)propanoic acid (C₁₃H₁₈O₂) is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 4-(tert-butyl)phenyl group. This compound is a crystalline solid soluble in organic solvents, widely utilized as a pharmaceutical intermediate and in synthesizing dyes, coatings, and specialty chemicals . Its synthesis typically involves diazo coupling reactions with tert-butyl-containing precursors, ensuring regioselective substitution on the benzene ring . The tert-butyl group enhances steric bulk and lipophilicity, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZPPMNBARTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-(Tert-butyl)phenyl)propanoic acid involves the reaction of benzene with tert-butyl bromide in the presence of a Lewis acid catalyst to form tert-butylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Methyl vs. Tert-Butyl Substituents

- tert-Butyl 2-methyl-2-(4-methylphenyl)propanoate (C₁₆H₂₂O₃): This β-keto ester derivative features a methyl group at the para position instead of tert-butyl. The dihedral angle between the phenyl ring and ester group (75.3°) indicates significant steric distortion, absent in the tert-butyl variant. The methyl derivative forms weak C–H⋯O hydrogen bonds and hydrophobic C–H⋯H–C interactions, whereas the tert-butyl analog’s bulkier group may disrupt such packing .

- 2-(4-Isopropylphenyl)-2-methylpropanoic acid (CAS 57438-45-6): Replacing tert-butyl with isopropyl reduces steric hindrance but maintains lipophilicity. This compound exhibits higher solubility in polar solvents compared to the tert-butyl variant .

Electron-Withdrawing and Electron-Donating Groups

- Chlorinated and Nitro Derivatives: Para-chloro and nitro substituents (e.g., Cl–, NO₂–) increase electron-withdrawing effects, enhancing thermal stability but reducing nucleophilic reactivity. These derivatives are studied for decarboxylation kinetics, contrasting with the electron-donating tert-butyl group, which stabilizes intermediates via hyperconjugation .

Functional Group Modifications

Ester vs. Acid Derivatives

- tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate (C₁₆H₂₂O₃): The ester form shows a strong IR carbonyl stretch at 1734 cm⁻¹ (ester C=O) and 1671 cm⁻¹ (ketone C=O), absent in the carboxylic acid form. This derivative is a precursor to β-keto acids via trifluoroacetic acid hydrolysis .

- 2-(4-tert-Butylphenoxy)propanoic acid (CAS 6941-12-4): Replacing the direct phenyl linkage with a phenoxy group decreases acidity (pKa ~4.5 vs. ~2.8 for the parent acid) due to reduced electron-withdrawing effects .

Amino and Amide Derivatives

- 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid (98708-80-6): The amino group introduces basicity (pKa ~9.5 for NH₂), enabling salt formation and altering solubility. This derivative is explored in peptide mimetics .

- 2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic acid (213383-01-8): Acetylation of the amino group reduces polarity, enhancing blood-brain barrier penetration.

Structural and Spectral Comparisons

Table 1: Key Spectral Data for Selected Compounds

Biological Activity

2-(4-(Tert-butyl)phenyl)propanoic acid, also known as a derivative of the 2-aryl-propionic acid class, has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

The compound has the molecular formula and a molecular weight of 218.28 g/mol. It is characterized by a tert-butyl group attached to a phenyl ring, which influences its biological interactions and efficacy.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity through the inhibition of chemotaxis in polymorphonuclear leukocytes (PMNs). A study highlighted its effectiveness in reducing PMN infiltration and infarct size in models of transient cerebral ischemia induced in rats. The compound was shown to improve neurological functions significantly, suggesting its potential for treating conditions associated with excessive neutrophil activation and inflammation .

Table 1: Efficacy in Inflammatory Models

The mechanism by which this compound exerts its effects primarily involves the modulation of leukocyte chemotaxis through inhibition of chemokine receptor activation. This action reduces the recruitment of inflammatory cells to sites of injury or infection, thereby mitigating tissue damage associated with excessive inflammation .

Case Studies

- Transient Cerebral Ischemia : In a controlled study involving rats, treatment with the compound resulted in significant reductions in both PMN infiltration and brain damage following middle cerebral artery occlusion. Neurological assessments post-treatment indicated improved outcomes compared to untreated controls .

- Antimicrobial Testing : Although direct studies on this specific compound are sparse, analogs have demonstrated efficacy against resistant strains of bacteria, suggesting a potential role for similar compounds in antibiotic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.